molecular formula C12H10AsCl3 B14678564 Trichloro(diphenyl)-lambda~5~-arsane CAS No. 29165-89-7

Trichloro(diphenyl)-lambda~5~-arsane

Katalognummer: B14678564
CAS-Nummer: 29165-89-7
Molekulargewicht: 335.5 g/mol
InChI-Schlüssel: BJKRYOGZHTUNMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trichloro(diphenyl)-lambda~5~-arsane is an organoarsenic compound that has garnered attention due to its unique chemical properties and potential applications. This compound is characterized by the presence of three chlorine atoms and two phenyl groups attached to a central arsenic atom. Its structure and reactivity make it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(diphenyl)-lambda~5~-arsane typically involves the reaction of arsenic trichloride with diphenyl compounds under controlled conditions. One common method includes the use of a Grignard reagent, where diphenylmagnesium reacts with arsenic trichloride to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Trichloro(diphenyl)-lambda~5~-arsane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide derivatives, while substitution reactions can produce a variety of functionalized arsenic compounds.

Wissenschaftliche Forschungsanwendungen

Trichloro(diphenyl)-lambda~5~-arsane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a biochemical tool.

    Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component in anticancer therapies.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which Trichloro(diphenyl)-lambda~5~-arsane exerts its effects involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function and leading to various biochemical outcomes. Its ability to form stable complexes with biological molecules makes it a valuable tool in studying cellular processes and developing new therapeutic strategies.

Vergleich Mit ähnlichen Verbindungen

    Triclosan: An antimicrobial agent with a similar diphenyl structure but different functional groups.

    DDT (Dichlorodiphenyltrichloroethane): An insecticide with a related chemical structure but different applications and toxicity profile.

Uniqueness: Trichloro(diphenyl)-lambda~5~-arsane is unique due to its specific combination of chlorine and phenyl groups attached to arsenic, which imparts distinct chemical reactivity and potential applications. Unlike Triclosan and DDT, it is primarily studied for its chemical properties and potential in scientific research rather than its use as an antimicrobial or insecticide.

Eigenschaften

CAS-Nummer

29165-89-7

Molekularformel

C12H10AsCl3

Molekulargewicht

335.5 g/mol

IUPAC-Name

trichloro(diphenyl)-λ5-arsane

InChI

InChI=1S/C12H10AsCl3/c14-13(15,16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI-Schlüssel

BJKRYOGZHTUNMW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.